![molecular formula C25H26O5 B1252962 2-(4-Hydroxyphenyl)-5-hydroxy-2,3-dihydro-10-(3-methyl-2-butenyl)-8,8-dimethyl-4H,8H-benzo[1,2-b:5,4-b']dipyran-4-one](/img/structure/B1252962.png)
2-(4-Hydroxyphenyl)-5-hydroxy-2,3-dihydro-10-(3-methyl-2-butenyl)-8,8-dimethyl-4H,8H-benzo[1,2-b:5,4-b']dipyran-4-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(4-Hydroxyphenyl)-5-hydroxy-2,3-dihydro-10-(3-methyl-2-butenyl)-8,8-dimethyl-4H,8H-benzo[1,2-b:5,4-b']dipyran-4-one is a natural product found in Eriosema tuberosum, Sophora tetraptera, and other organisms with data available.
Scientific Research Applications
Novel Synthesis Techniques : Research has been conducted on the synthesis of similar compounds, demonstrating innovative methods for creating these complex molecules. For instance, the synthesis of dihydropyranoflavonols was achieved by condensing specific chroman derivatives with ω-nitrostyrene, leading to products with interesting structural properties (Takkellapati, Mathur, & Trivedi, 1985).
Structural Analysis and Properties : Detailed structural analyses of compounds like morusin, a similar flavone, have been conducted, revealing the planarity of benzopyranone moiety and specific dihedral angles that influence the compound's properties (Uchida et al., 1996). These studies are crucial for understanding the physical and chemical characteristics of these molecules.
Biological Properties and Applications : Prenylated flavanones, which are structurally related to your compound of interest, have been investigated for their biological properties. For example, a study focused on the quantification of prenylated flavanones in human skin permeation samples using a validated HPLC method, highlighting their potential biopharmaceutical applications (Bustos-Salgado et al., 2020).
Isolation and Synthesis from Natural Sources : Research has also been done on the isolation and synthesis of pyranoflavones from natural sources, such as Atalantia racemosa, which led to the discovery of new compounds with similar structures (Banerji, Luthria, & Prabhu, 1988).
properties
Molecular Formula |
C25H26O5 |
|---|---|
Molecular Weight |
406.5 g/mol |
IUPAC Name |
5-hydroxy-8-(4-hydroxyphenyl)-2,2-dimethyl-10-(3-methylbut-2-enyl)-7,8-dihydropyrano[3,2-g]chromen-6-one |
InChI |
InChI=1S/C25H26O5/c1-14(2)5-10-18-23-17(11-12-25(3,4)30-23)22(28)21-19(27)13-20(29-24(18)21)15-6-8-16(26)9-7-15/h5-9,11-12,20,26,28H,10,13H2,1-4H3 |
InChI Key |
PDTJZCUQXSFLDW-UHFFFAOYSA-N |
Canonical SMILES |
CC(=CCC1=C2C(=C(C3=C1OC(CC3=O)C4=CC=C(C=C4)O)O)C=CC(O2)(C)C)C |
synonyms |
lupinifolin |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![(2R,6R)-[3-(4-tert-butylphenyl)-2-methylpropyl]-2,6-dimethylmorpholine](/img/structure/B1252883.png)

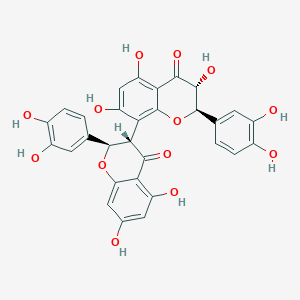

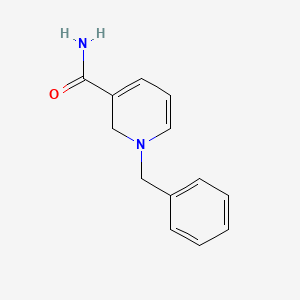
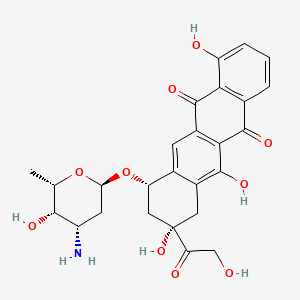
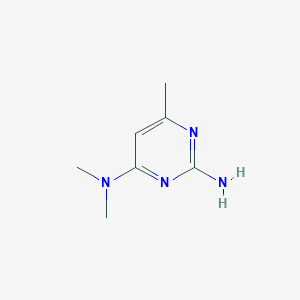
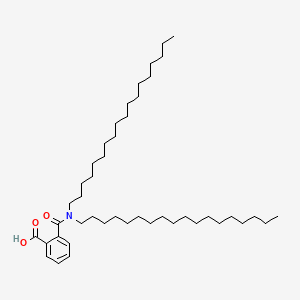


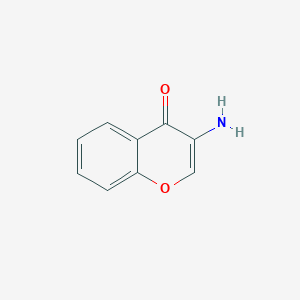
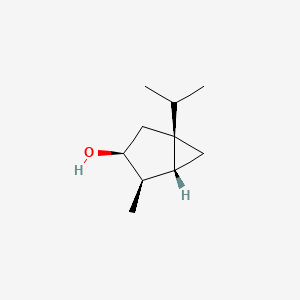
![[(1S,2R,4S,7R,8S,11R,12S,17R,19R)-7-(furan-3-yl)-1,8,12,16,16-pentamethyl-5,15-dioxo-3,6-dioxapentacyclo[9.8.0.02,4.02,8.012,17]nonadec-13-en-19-yl] acetate](/img/structure/B1252903.png)